molecular formula C24H19ClN4O2S B11513340 methyl 3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

methyl 3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11513340
M. Wt: 463.0 g/mol
InChI Key: HSTQLJAEZMRPIG-UHFFFAOYSA-N
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Description

Methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

The synthesis of methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazine.

    Introduction of the thiadiazole ring: The phthalazine derivative is then reacted with thiosemicarbazide to introduce the thiadiazole ring.

    Spiro linkage formation: The intermediate is then subjected to a cyclization reaction to form the spiro linkage.

    Final esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication . The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 3’-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its spiro linkage and the specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClN4O2S

Molecular Weight

463.0 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C24H19ClN4O2S/c1-16-18-12-6-7-13-19(18)24(28(26-16)17-10-4-3-5-11-17)29(21-15-9-8-14-20(21)25)27-22(32-24)23(30)31-2/h3-15H,1-2H3

InChI Key

HSTQLJAEZMRPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)OC)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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